Cas no 1807221-99-3 (2-Chloro-4-phenylpyridine-5-acetic acid)
2-Chloro-4-phenylpyridine-5-acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-4-phenylpyridine-5-acetic acid
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- Inchi: 1S/C13H10ClNO2/c14-12-7-11(9-4-2-1-3-5-9)10(8-15-12)6-13(16)17/h1-5,7-8H,6H2,(H,16,17)
- InChI Key: UFSQEXBJDFSZFE-UHFFFAOYSA-N
- SMILES: ClC1=CC(C2C=CC=CC=2)=C(C=N1)CC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 266
- XLogP3: 2.9
- Topological Polar Surface Area: 50.2
2-Chloro-4-phenylpyridine-5-acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029008996-250mg |
2-Chloro-4-phenylpyridine-5-acetic acid |
1807221-99-3 | 95% | 250mg |
$989.80 | 2022-03-31 | |
| Alichem | A029008996-1g |
2-Chloro-4-phenylpyridine-5-acetic acid |
1807221-99-3 | 95% | 1g |
$2,808.15 | 2022-03-31 |
2-Chloro-4-phenylpyridine-5-acetic acid Related Literature
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 2-Chloro-4-phenylpyridine-5-acetic acid
Introduction to 2-Chloro-4-phenylpyridine-5-acetic acid (CAS No. 1807221-99-3)
2-Chloro-4-phenylpyridine-5-acetic acid (CAS No. 1807221-99-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure, exhibits promising biological activities and potential therapeutic applications. This introduction aims to provide a comprehensive overview of 2-Chloro-4-phenylpyridine-5-acetic acid, including its chemical properties, synthesis methods, biological activities, and recent research advancements.
Chemical Structure and Properties
2-Chloro-4-phenylpyridine-5-acetic acid is a pyridine derivative with a molecular formula of C14H11ClNO2. The compound features a pyridine ring substituted with a chlorine atom at the 2-position, a phenyl group at the 4-position, and an acetic acid moiety at the 5-position. This unique structural arrangement confers specific chemical properties to the molecule, such as solubility, stability, and reactivity. The presence of the chlorine and phenyl groups enhances the lipophilicity of the compound, which is crucial for its biological activity and potential drug delivery applications.
Synthesis Methods
The synthesis of 2-Chloro-4-phenylpyridine-5-acetic acid has been explored through various routes, each with its own advantages and limitations. One common method involves the reaction of 4-chloropyridine with phenylacetylene followed by hydrolysis to form the acetic acid derivative. Another approach involves the coupling of 4-chloropyridine with phenylboronic acid using palladium-catalyzed reactions, followed by subsequent functionalization to introduce the acetic acid group. These synthetic strategies have been optimized to improve yield and purity, making them suitable for large-scale production in industrial settings.
Biological Activities
2-Chloro-4-phenylpyridine-5-acetic acid has demonstrated a range of biological activities that make it an attractive candidate for pharmaceutical development. Recent studies have shown that this compound exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. Additionally, it has been found to possess antioxidant activity, which can help protect cells from oxidative stress and damage. These properties suggest potential applications in treating inflammatory diseases and conditions associated with oxidative stress.
Pharmacological Studies
In vitro studies have revealed that 2-Chloro-4-phenylpyridine-5-acetic acid can effectively inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/AKT and MAPK/ERK, which are often dysregulated in cancer cells. Furthermore, preclinical studies in animal models have shown that this compound can significantly reduce tumor growth and improve survival rates without causing significant toxicity.
Clinical Trials and Future Prospects
The promising preclinical results have led to increased interest in advancing 2-Chloro-4-phenylpyridine-5-acetic acid into clinical trials. Several Phase I trials are currently underway to evaluate the safety and tolerability of this compound in humans. Preliminary data from these trials have been encouraging, with no major adverse effects reported at therapeutic doses. If these trials continue to show positive outcomes, it is anticipated that Phase II trials will be initiated to further assess the efficacy of this compound in specific disease indications.
Conclusion
2-Chloro-4-phenylpyridine-5-acetic acid (CAS No. 1807221-99-3) is a promising compound with a unique chemical structure that confers valuable biological activities. Its anti-inflammatory and antioxidant properties make it a potential therapeutic agent for treating various diseases. Ongoing research and clinical trials are expected to provide more insights into its safety and efficacy, paving the way for its potential use in clinical practice. As research in this area continues to advance, 2-Chloro-4-phenylpyridine-5-acetic acid holds significant promise for addressing unmet medical needs.
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